- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,
Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

2-(2-bromophenyl)acetaldehyde structure
Nome del prodotto:2-(2-bromophenyl)acetaldehyde
Numero CAS:96557-30-1
MF:C8H7BrO
MW:199.044581651688
MDL:MFCD02261726
CID:860335
PubChem ID:11424180
2-(2-bromophenyl)acetaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-bromophenyl)acetaldehyde
- (2-Bromophenyl)acetaldehyde
- 1-Bromo-2-(formylmethyl)benzene
- 2-Bromobenzeneacetaldehyde
- Benzeneacetaldehyde,2-bromo
- 2-Bromobenzeneacetaldehyde (ACI)
- Benzeneacetaldehyde, 2-bromo-
- 96557-30-1
- F8883-7724
- DB-080430
- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;
- A1-15200
- 2-(2-bromophenyl) acetaldehyde
- SCHEMBL166137
- 2-(2-bromophenyl)acetaldehyde, AldrichCPR
- EN300-123468
- (2-Bromo-phenyl)-acetaldehyde
- AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Z1183459130
- BS-50570
- DTXSID20465415
- (2-Bromophenyl)acetaldehyde, >90%
- W16824
- AKOS013283562
- CS-0038248
- 2-bromophenyl acetaldehyde
-
- MDL: MFCD02261726
- Inchi: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
- Chiave InChI: AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Sorrisi: O=CCC1C(Br)=CC=CC=1
Proprietà calcolate
- Massa esatta: 197.96800
- Massa monoisotopica: 197.96803g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 114
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- Densità: 1.466
- Punto di ebollizione: 262.1 °C at 760 mmHg
- Punto di infiammabilità: 95.8 °C
- PSA: 17.07000
- LogP: 2.19050
2-(2-bromophenyl)acetaldehyde Informazioni sulla sicurezza
- Codice categoria di pericolo: 22
-
Identificazione dei materiali pericolosi:
2-(2-bromophenyl)acetaldehyde Dati doganali
- CODICE SA:2913000090
- Dati doganali:
Codice doganale cinese:
2913000090Panoramica:
291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%
2-(2-bromophenyl)acetaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123468-10.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 10.0g |
$4007.0 | 2025-03-21 | |
Life Chemicals | F8883-7724-10g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 10g |
$3850.0 | 2023-11-21 | |
eNovation Chemicals LLC | Y1054509-1g |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 1g |
$505 | 2024-06-06 | |
TRC | B684925-250mg |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 250mg |
$ 178.00 | 2023-09-08 | ||
Life Chemicals | F8883-7724-1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 1g |
$480.0 | 2023-11-21 | |
TRC | B684925-2.5g |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 2.5g |
$ 1384.00 | 2023-09-08 | ||
Alichem | A019110678-25g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 25g |
$2556.72 | 2023-08-31 | |
Enamine | EN300-123468-1.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1.0g |
$495.0 | 2025-03-21 | |
Enamine | EN300-123468-0.1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 0.1g |
$171.0 | 2025-03-21 | |
Enamine | EN300-123468-1000mg |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1000mg |
$495.0 | 2023-10-02 |
2-(2-bromophenyl)acetaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Riferimento
- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium SaltsJournal of the American Chemical Society, 2012, 134(30), 12466-12469,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyransArchiv der Pharmazie (Weinheim, 1990, 323(8), 493-9,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
Riferimento
- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene DerivativesSynthetic Communications, 2010, 40(23), 3452-3466,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
Riferimento
- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline AlkaloidsJournal of Organic Chemistry, 2001, 66(1), 243-250,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
Riferimento
- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic AlkaloidsJournal of Organic Chemistry, 2010, 75(15), 5289-5295,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt
Riferimento
- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketonesOrganic Chemistry Frontiers, 2022, 9(20), 5544-5550,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt
Riferimento
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Riferimento
- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplingsJournal of Organic Chemistry, 2002, 67(16), 5553-5566,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
Riferimento
- Indoles Synthesized from Amines via Copper CatalysisOrganic Letters, 2013, 15(7), 1666-1669,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Dichloromethane
Riferimento
- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses1996, , ,,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt
1.2 1 h, rt
1.2 1 h, rt
Riferimento
- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloidsTetrahedron, 2013, 69(42), 8914-8920,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
Riferimento
- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating SubstituentsEuropean Journal of Organic Chemistry, 2022, 2022(2),,
Metodo di produzione 14
Condizioni di reazione
1.1 180 - 250 °C
Riferimento
- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acidChemistry Journal, 2012, 2(3), 111-117,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran , Water
Riferimento
- Studies on the development of synthetic routes to enediynes1997, , 58(10),,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt
Riferimento
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
2-(2-bromophenyl)acetaldehyde Raw materials
- (Methoxy)methyltriphenylphosphonium Chloride
- methoxycarbonyl methyl carbonate
- Methyl 2-(2-bromophenyl)acetate
- 2-Bromobenzaldehyde
- 3-(2-Bromophenyl)oxirane-2-carboxylic acid
- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)
- 2-(2-bromophenyl)ethan-1-ol
- Benzene, 1-bromo-2-(2-nitroethyl)-
2-(2-bromophenyl)acetaldehyde Preparation Products
2-(2-bromophenyl)acetaldehyde Letteratura correlata
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):202.0/469.0